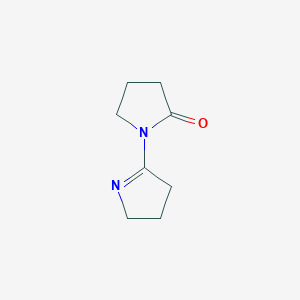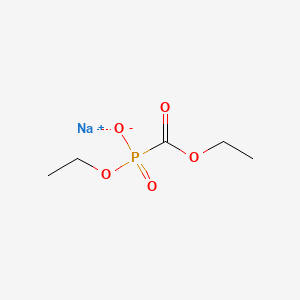
O-Ethyl O,O-bis(4-nitrophenyl) phosphorate
Übersicht
Beschreibung
O-Ethyl O,O-bis(4-nitrophenyl) phosphorate, also known as Bis(4-nitrophenyl) phosphate (BNPP), is a compound that has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . It has also been used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts .
Molecular Structure Analysis
The molecular structure of O-Ethyl O,O-bis(4-nitrophenyl) phosphorate is available as a 2D Mol file or as a computed 3D SD file . The structure data file can be imported to most of the chemistry software for further analysis .Chemical Reactions Analysis
The hydrolysis of the phosphoester bond in O-Ethyl O,O-bis(4-nitrophenyl) phosphorate at 50 °C and pH 5.0 proceeds with a rate constant of 1.74 × 10−5 s−1 . The cleavage of the phosphoester bond at 70 °C and pH 5.0 proceeds with a rate constant of 3.32 × 10−6 s−1 .Physical And Chemical Properties Analysis
The molecular weight of O-Ethyl O,O-bis(4-nitrophenyl) phosphorate is 323.304 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Phosphorylating Agents in Nucleotide Chemistry
O-Ethyl O,O-bis(4-nitrophenyl) phosphorate and its analogs have been used as versatile phosphorylating agents in nucleotide chemistry. For example, bis[2-(p-nitrophenyl)ethyl] phosphorochloridate has been prepared and utilized for 3′- and/or 5′-phosphorylations of nucleosides, leading to the synthesis of versatile phosphotriesters. These compounds are crucial in oligonucleotide synthesis, facilitating the creation of 3′- and/or 5′-terminated monophosphates with excellent yields (Himmelsbach, Charubala, & Pfleiderer, 1987).
Reactivity and Coordination Chemistry
The reactivity and coordination chemistry of phosphorate compounds have been extensively studied. For instance, complexes like (ethyl 4-nitrophenyl phosphato)pentaammineiridium(III) have been synthesized to study their reactivity under basic conditions, revealing predominant intramolecular attacks that liberate 4-nitrophenolate ions. Such studies help in understanding the fundamental chemistry of these compounds and their potential applications in catalysis and material science (Hendry & Sargeson, 1990).
Photolabile Protecting Groups
Certain derivatives of O-Ethyl O,O-bis(4-nitrophenyl) phosphorate have been explored as photolabile protecting groups for sensitive chemical functionalities. These compounds offer stability against acidic and basic conditions and can be cleaved under specific light conditions, making them useful in controlled release and photo-responsive materials (Kantevari, Narasimhaji, & Mereyala, 2005).
Enzymatic Interactions and Toxicology
Studies have also looked into the enzymatic interactions and potential toxicological aspects of these compounds. For example, O-Ethyl-O-4-nitrophenylphosphoramidate has been screened for its anticholinesterase activity and possible prophylactic applications against nerve agents, demonstrating rapid spontaneous reactivation of inhibited human acetylcholinesterase, which can be further accelerated by treatment with oximes. Such research is critical for understanding the safety and environmental impact of these chemicals (Johnson & Read, 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl bis(4-nitrophenyl) phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O8P/c1-2-22-25(21,23-13-7-3-11(4-8-13)15(17)18)24-14-9-5-12(6-10-14)16(19)20/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZNHLRQOUWNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238181 | |
| Record name | O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |
CAS RN |
905-14-6 | |
| Record name | O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Tert-butyl(nitroso)amino]acetic acid](/img/structure/B3061223.png)











